1-(5-Vinylpyridin-2-yl)indoline
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Overview
Description
1-(5-Vinylpyridin-2-yl)indoline is an organic compound that features a unique structure combining an indoline moiety with a vinylpyridine group. . The vinylpyridine group adds further reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of 1-(5-Vinylpyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The vinylpyridine group can then be introduced through a Heck alkylation reaction, where the intermediate ketone enolate is reacted with a vinyl halide in the presence of a palladium catalyst .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of advanced catalytic systems and process intensification techniques can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
1-(5-Vinylpyridin-2-yl)indoline undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(5-Vinylpyridin-2-yl)indoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Vinylpyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . The vinylpyridine group can further enhance these interactions by providing additional binding sites and reactivity . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
1-(5-Vinylpyridin-2-yl)indoline can be compared with other similar compounds, such as:
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of this compound, known for its aromatic and weakly basic properties.
Vinylpyridine: A compound with a vinyl group attached to a pyridine ring, used in various polymerization reactions.
The uniqueness of this compound lies in its combination of the indoline and vinylpyridine moieties, providing a versatile scaffold for diverse chemical transformations and biological applications .
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H14N2/c1-2-12-7-8-15(16-11-12)17-10-9-13-5-3-4-6-14(13)17/h2-8,11H,1,9-10H2 |
InChI Key |
ZMBKKXGGWWCGHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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